molecular formula C9H16ClF2N B2668808 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride CAS No. 2460751-19-1

9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride

Cat. No.: B2668808
CAS No.: 2460751-19-1
M. Wt: 211.68
InChI Key: KLRQIZWTYBHATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluorobicyclo[331]nonan-3-amine;hydrochloride is a chemical compound with the molecular formula C9H15F2N·HCl It is a bicyclic amine derivative that contains two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Fluorination: Introduction of fluorine atoms into the bicyclic structure using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: Conversion of the fluorinated intermediate to the amine derivative using reagents like ammonia or amines under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorobicyclo[3.3.1]nonan-3-amine;hydrochloride: A similar compound with one fluorine atom.

    9,9-Dichlorobicyclo[3.3.1]nonan-3-amine;hydrochloride: A compound with chlorine atoms instead of fluorine.

    9,9-Difluorobicyclo[3.3.1]nonan-3-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9,9-difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)6-2-1-3-7(9)5-8(12)4-6;/h6-8H,1-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRQIZWTYBHATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.